Neodymium nitrate hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

neodymium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.6H2O/c3*2-1(3)4;;;;;;;/h;;;;6*1H2/q3*-1;+3;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDTKCSDUNYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

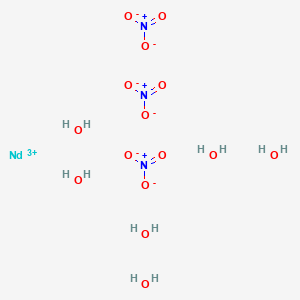

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3NdO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167777 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink solid; [Hawley] Violet odorless crystalline solid; [MSDSonline] | |

| Record name | Neodymium nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16454-60-7 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016454607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Neodymium Nitrate Hexahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of neodymium nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O) crystals. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for various applications, including as a precursor in the synthesis of neodymium-containing materials and in studies involving lanthanide chemistry.

Crystallographic Properties

Neodymium nitrate hexahydrate crystallizes in the triclinic crystal system . The determination of its crystal structure through single-crystal X-ray diffraction reveals a complex arrangement of the neodymium cation, nitrate anions, and water molecules.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 9.307 Å |

| b | 11.747 Å |

| c | 6.776 Å |

| α | 91.11° |

| β | 112.24° |

| γ | 109.15° |

| Volume | 639.0 ų |

| Z | 2 |

Note: The provided lattice parameters are for the closely related compound tetraaquatrinitratoneodymium(III) dihydrate, [Nd(NO₃)₃(H₂O)₄]·2H₂O, which is structurally similar to the hexahydrate.

The neodymium ion (Nd³⁺) is coordinated by both water molecules and nitrate anions. The nitrate ions can act as bidentate ligands, leading to a high coordination number for the neodymium ion, which is characteristic of lanthanide complexes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves the following key steps:

-

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated aqueous solution of neodymium nitrate.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms. Monochromatic X-ray radiation is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.

Thermal Properties

The thermal behavior of this compound is characterized by its melting in its own water of crystallization followed by a multi-step decomposition process.

Table 2: Thermal Properties of this compound

| Property | Temperature | Observations |

| Melting | ~55-71 °C | Melts in its own water of crystallization. |

| Decomposition | Starts > 100 °C | Multi-step process involving dehydration and decomposition of the nitrate. |

| Final Product | High Temperature | Neodymium(III) oxide (Nd₂O₃). |

The thermal decomposition is a complex process that proceeds through the formation of various intermediate oxynitrate species. The volatile products of thermolysis include water, nitric acid, and nitrogen oxides.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal properties are typically investigated using simultaneous TGA/DSC analysis.

-

Sample Preparation: A small, accurately weighed sample of the crystalline powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

Data Analysis: The TGA curve provides information on the mass loss as a function of temperature, allowing for the identification of decomposition steps. The DSC curve shows the heat flow to or from the sample, indicating whether a process is endothermic or exothermic.

Optical Properties

This compound crystals exhibit characteristic sharp absorption bands in the visible and near-infrared (NIR) regions due to the f-f electronic transitions of the Nd³⁺ ion. These transitions are relatively insensitive to the crystal field environment, resulting in narrow absorption peaks.

Table 3: Major Absorption Bands of this compound

| Wavelength (nm) | Corresponding Electronic Transition (from ⁴I₉/₂) |

| ~354 | ⁴D₃/₂ |

| ~529 | ⁴G₉/₂, ²K₁₅/₂ |

| ~588 | ⁴G₅/₂, ²G₇/₂ |

| ~750 | ⁴F₇/₂, ⁴S₃/₂ |

| ~808 | ⁴F₅/₂, ²H₉/₂ |

| ~880 | ⁴F₃/₂ |

The exact positions and intensities of these absorption bands can be influenced by the local symmetry around the Nd³⁺ ion.

Experimental Protocol: UV-Vis-NIR Absorption Spectroscopy

The absorption spectrum of a single crystal of this compound can be measured as follows:

-

Sample Preparation: A single crystal is grown and polished to have two parallel faces.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used.

-

Measurement: The polished crystal is placed in the sample beam of the spectrophotometer. A reference spectrum is recorded without the sample. The absorption spectrum is then recorded over a wide wavelength range (e.g., 200-1100 nm).

-

Data Analysis: The absorbance is plotted as a function of wavelength to identify the characteristic absorption peaks of the Nd³⁺ ion.

Magnetic Properties

This compound is a paramagnetic material. This property arises from the presence of unpaired electrons in the 4f orbitals of the Nd³⁺ ion. The magnetic moment of the Nd³⁺ ion is influenced by both its spin and orbital angular momentum.

Table 4: Magnetic Properties of this compound

| Property | Value |

| Magnetic Behavior | Paramagnetic |

| Magnetic Susceptibility (χ) | Positive |

Note: Specific quantitative values for magnetic susceptibility can vary with temperature and the exact experimental conditions.

Experimental Protocol: Magnetic Susceptibility Measurement (Gouy Method)

The magnetic susceptibility of a powdered sample can be determined using the Gouy method.

-

Sample Preparation: The crystalline sample is finely powdered and packed uniformly into a long, cylindrical tube (Gouy tube).

-

Instrumentation: A Gouy balance, which consists of an analytical balance and a strong electromagnet, is used.

-

Measurement: The Gouy tube is suspended from the balance, with its lower end positioned between the poles of the electromagnet. The apparent weight of the sample is measured with the magnetic field off and then with the magnetic field on.

-

Calculation: The change in weight is used to calculate the volume magnetic susceptibility, from which the molar magnetic susceptibility can be determined after correcting for the diamagnetism of the constituent atoms.

Solubility

This compound is highly soluble in water and also shows solubility in polar organic solvents.

Table 5: Solubility of this compound

| Solvent | Solubility |

| Water | Highly soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

The high solubility in water is attributed to the strong hydration of the Nd³⁺ ion and the ability of water molecules to form hydrogen bonds with the nitrate anions and the coordinated water molecules.

This technical guide provides a foundational understanding of the key physical properties of this compound crystals. For more detailed information, researchers are encouraged to consult the primary literature cited in the references.

Solubility of neodymium nitrate hexahydrate in water and organic solvents.

An In-depth Technical Guide to the Solubility of Neodymium Nitrate (B79036) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Neodymium(III) Nitrate Hexahydrate (Nd(NO₃)₃·6H₂O). It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key processes and relationships to support research and development activities. Neodymium nitrate hexahydrate is a purple, crystalline, and hygroscopic solid known for its high solubility in water.[1][2] It serves as a critical precursor in the manufacturing of high-strength neodymium magnets, specialty glass for lasers, colored glass and enamels, and catalysts.[1][3][4][5]

Data Presentation: Quantitative Solubility

The solubility of Neodymium(III) Nitrate Hexahydrate is significant in both aqueous and organic media, a crucial factor for its application in various synthesis and formulation processes.

Table 1: Solubility in Water

This compound is highly soluble in water, and this solubility generally increases with temperature.[3][6]

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Water | 25 | 406[7] |

Table 2: Solubility in Organic Solvents

While precise quantitative data at various temperatures is less commonly published, the compound is known to be soluble in several polar organic solvents.[1][6][8]

| Solvent | Solubility |

| Ethanol | Soluble[7][8] |

| Acetone | Soluble[7][8] |

| Ether | Soluble[6] |

| Acetonitrile | Soluble[6] |

Factors Influencing Solubility

The dissolution of this compound is governed by several key physicochemical factors. Understanding these relationships is essential for controlling crystallization, optimizing reaction conditions, and developing formulations. The primary factors include the nature of the solvent, the system's temperature, and the pH of the aqueous medium.

Caption: Key factors affecting the solubility of this compound.

Experimental Protocols: Solubility Determination

The isothermal shake-flask method is a reliable and widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Detailed Methodology: Isothermal Shake-Flask Method

This protocol outlines the steps to accurately measure the solubility of this compound in a given solvent at a constant temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Neodymium(III) Nitrate Hexahydrate to a known volume of the chosen solvent (e.g., deionized water, ethanol) in a sealed, airtight vessel such as a screw-cap vial or flask.[9]

-

The presence of excess, undissolved solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vessel in a constant-temperature environment, such as a temperature-controlled water bath or incubator.

-

Agitate the mixture continuously using a shaker or magnetic stirrer.[11]

-

Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to ensure that the concentration of the dissolved solute in the liquid phase becomes constant, signifying that equilibrium has been reached.[10][11] Progress can be monitored by taking small aliquots of the supernatant at different time points (e.g., 24h, 48h, 72h) and analyzing the concentration until it no longer changes.[11]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant (the liquid portion) from the excess solid. This is typically accomplished by either:

-

Centrifugation: Spinning the sample at high speed to pellet the solid.

-

Filtration: Using a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent.[10]

-

-

This step must be performed quickly and at the same temperature as equilibration to prevent any temperature-induced changes in solubility.

-

-

Concentration Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

-

Determine the concentration of neodymium ions (Nd³⁺) in the diluted solution using a validated analytical technique. Suitable methods include:

-

UV-Vis Spectrophotometry: Neodymium ions have characteristic sharp absorption bands (e.g., at 521 nm and 798 nm) that can be used for quantification.[12] A calibration curve must be prepared using standards of known concentration.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for elemental analysis, providing accurate concentration measurements even at low levels.[13]

-

-

-

Data Calculation:

-

Using the measured concentration from the analysis and accounting for the dilution factor, calculate the mass of this compound dissolved in the original supernatant.

-

Express the final solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles per liter (mol/L).

-

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

- 1. This compound CAS#: 16454-60-7 [m.chemicalbook.com]

- 2. This compound-nd(no3)3a.6h2o Application: Industrial at Best Price in Chengdu | Chengdu Beyond Chemical Co., Ltd. [tradeindia.com]

- 3. americanelements.com [americanelements.com]

- 4. Neodymium III Nitrate Hexahydrate (Nd(NO3)3•6H2O,APS: 40-50µm, Purity: 99.9%) [nanoshel.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Rare Earth Nitrate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 7. neodymium(III) nitrate hexahydrate [chemister.ru]

- 8. Neodymium nitrate - Crystal growing [en.crystalls.info]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Neodymium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of neodymium nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O). The information presented is collated from peer-reviewed scientific literature and is intended to be a valuable resource for researchers utilizing neodymium compounds in various applications, including as precursors for catalysts, in ceramics, and in drug development.

Executive Summary

The thermal decomposition of neodymium nitrate hexahydrate is a complex, multi-stage process that does not proceed through a series of sharply defined steps. Instead, it is characterized by a gradual transformation involving melting, dehydration, and denitration, culminating in the formation of neodymium (III) oxide (Nd₂O₃). Key stages of this process include the melting of the hydrate (B1144303) in its own water of crystallization, the formation of a condensed cluster intermediate, the continuous loss of water and nitric acid (often as an azeotropic mixture), the formation of amorphous neodymium oxynitrates, and the final decomposition to the stable oxide. The primary volatile products evolved during this process are water, nitric acid, an azeotrope of 68% HNO₃–32% H₂O, nitrogen dioxide, and oxygen[1][2].

The Decomposition Pathway

The thermal decomposition of this compound can be broadly categorized into the following sequential, and often overlapping, stages:

Stage I: Melting The process begins with the melting of the hexahydrate in its own water of crystallization at approximately 328 K (55 °C)[1][2]. At this stage, no significant mass loss is observed.

Stage II: Dehydration and Cluster Formation Following melting, a gradual process of dehydration commences. This is not a simple stepwise loss of water molecules. Instead, it is proposed that the initial monomeric Nd(NO₃)₃·6H₂O units undergo condensation to form a larger cluster, often suggested to be a hexamer, 6[Nd(NO₃)₃·6H₂O][1][2].

Stage III: Formation of Intermediate Oxynitrates This stage is characterized by the simultaneous loss of the remaining water molecules and nitric acid from the cluster. The removal of a 68% HNO₃–32% H₂O azeotrope is a continuous process that occurs in the liquid phase[1]. This leads to the formation of a series of amorphous intermediate neodymium oxynitrates. The exact stoichiometry of these oxynitrates is difficult to isolate as their formation and subsequent decomposition is a continuous process over a broad temperature range. A proposed intermediate in the decomposition of lanthanide nitrates is the formation of an oxynitrate species such as NdONO₃[3].

Stage IV: Decomposition to Neodymium Oxide At higher temperatures, the intermediate oxynitrates undergo further decomposition, releasing nitrogen dioxide and oxygen[1]. This final stage results in the formation of the thermally stable neodymium (III) oxide (Nd₂O₃).

Quantitative Thermal Analysis Data

Due to the gradual and continuous nature of the decomposition, it is challenging to define discrete steps with precise temperature ranges and corresponding mass losses. The following table summarizes the key thermal events and approximate temperature ranges as interpreted from the available literature.

| Stage | Approximate Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Evolved Products |

| I | ~55 | Melting in water of crystallization | 0 | - |

| II | 60 - 390 | Dehydration, cluster formation, and gradual loss of water and nitric acid (azeotrope). Formation of intermediate oxynitrates. | Variable and continuous | H₂O, HNO₃, 68% HNO₃–32% H₂O azeotrope |

| III | 390 - 510 | Decomposition of intermediate oxynitrates. | Variable and continuous | NO₂, O₂, H₂O |

| IV | > 510 | Formation of stable Neodymium (III) Oxide (Nd₂O₃) | Total ~61.6% (relative to initial mass) | - |

Note: The temperature ranges and mass losses are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The study of the thermal decomposition of this compound typically involves the use of thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), often coupled with mass spectrometry (MS) for evolved gas analysis.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To measure the change in mass of the sample as a function of temperature and to detect endothermic and exothermic events.

Instrumentation: A simultaneous thermal analyzer (e.g., Netzsch STA, Mettler Toledo TGA/DSC) is commonly used.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically a dynamic flow of an inert gas such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent side reactions and to carry away evolved gases.

-

Heating Program: The sample is heated from ambient temperature to approximately 800-1000 °C at a constant, linear heating rate, commonly 10 °C/min.

-

Data Acquisition: The mass of the sample (TGA curve) and the temperature difference between the sample and a reference (DTA curve) are continuously recorded as a function of the furnace temperature.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during the decomposition process.

Instrumentation: A mass spectrometer coupled to the outlet of the TGA furnace.

Methodology:

-

The TGA experiment is conducted as described in section 4.1.

-

The gas evolved from the TGA furnace is introduced into the mass spectrometer via a heated transfer line to prevent condensation.

-

The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected volatile products (e.g., m/z 18 for H₂O, m/z 46 for NO₂, m/z 30 for NO, m/z 32 for O₂, m/z 63 for HNO₃).

-

The ion intensity for each characteristic m/z value is plotted against temperature or time to create an evolved gas profile.

Visualizations

Thermal Decomposition Pathway of Nd(NO₃)₃·6H₂O

Caption: A flowchart illustrating the major stages of the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

Caption: A workflow diagram for the thermoanalytical investigation of this compound.

References

A Technical Guide to the Hygroscopic Nature and Storage of Neodymium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic and deliquescent properties of neodymium nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O). Understanding these characteristics is critical for maintaining the compound's integrity, ensuring experimental accuracy, and guaranteeing safety in research and development environments. This document outlines the material's properties, recommended storage conditions, and detailed experimental protocols for assessing its hygroscopicity.

Introduction to Neodymium Nitrate Hexahydrate

This compound is a purple crystalline solid that is highly soluble in water and alcohol.[1][2][3][4] It serves as a crucial precursor in the synthesis of various neodymium-containing materials, including catalysts, specialty glass, and laser materials.[3][4] Its chemical and physical stability is paramount for its effective use in these applications. A key challenge in handling this compound is its pronounced hygroscopic nature, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2][5]

Hygroscopic and Deliquescent Nature

This compound is classified as a hygroscopic and deliquescent material.[6] This means that not only does it absorb water vapor from the air, but it will also absorb enough moisture to dissolve and form a liquid solution at a specific ambient relative humidity, known as the Critical Relative Humidity (CRH) or deliquescence point.[7]

The absorption of atmospheric moisture can lead to several undesirable consequences:

-

Physical Changes: The crystalline powder can become damp, cakey, and eventually liquefy.[6]

-

Chemical Degradation: The presence of excess water can promote hydrolysis and other degradation reactions, altering the chemical composition of the material.

-

Inaccurate Dosing: Water absorption increases the mass of the compound, leading to significant errors when preparing solutions of a specific molarity.

-

Reduced Potency: For applications in drug development or catalysis, changes in hydration state can impact the material's efficacy and reactivity.[8]

| Salt | Critical Relative Humidity (%) at 30°C |

| Calcium Nitrate | 46.7 |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Potassium Nitrate | 90.5 |

| (Data from various sources)[7] |

Given that mixtures of salts typically exhibit a lower CRH than their individual components, any impurities in the this compound could further lower its deliquescence point.[7]

Recommended Storage and Handling

To mitigate the effects of its hygroscopic nature, stringent storage and handling protocols are necessary.

Storage Conditions

Proper storage is the first line of defense against moisture-induced degradation. The following conditions are recommended:

| Parameter | Recommendation |

| Container | Store in a tightly sealed, non-reactive container (e.g., glass or high-density polyethylene). The container should be kept closed at all times except when dispensing.[9][10] |

| Atmosphere | For highly sensitive applications, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is advisable. Vacuum sealing is also an effective option.[3] |

| Temperature | Store in a cool, dry place. Avoid areas with significant temperature fluctuations, as this can cause condensation inside the container.[10][11] |

| Humidity Control | Store in a desiccator or a controlled humidity environment. The use of desiccants such as silica (B1680970) gel or molecular sieves is highly recommended.[11] |

| Location | Keep away from direct sunlight, heat sources, and areas of high foot traffic. Do not store on the floor or in fume hoods.[9][10] |

| Segregation | Store separately from incompatible materials. As an oxidizing agent, it should be kept away from flammable and combustible materials.[9] |

Logical Flow for Handling Hygroscopic Materials

The following diagram illustrates the decision-making process and workflow for the proper handling and storage of this compound to maintain its integrity.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, two primary experimental methods are recommended: Dynamic Vapor Sorption (DVS) and the Isopiestic Method.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature.[12]

Objective: To determine the water vapor sorption-desorption isotherm and identify the critical relative humidity (CRH).

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.[13]

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-15 mg) of this compound onto the DVS sample pan.

-

Drying: Start the experiment with a drying step at 0% RH at the desired temperature (e.g., 25°C) until the sample mass stabilizes ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.[1] The equilibrium is typically defined as a rate of mass change below a certain threshold (e.g., dm/dt < 0.002%/min) for a set period.[1]

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The CRH can be identified as the RH at which a sharp increase in mass is observed, indicating deliquescence.

The following diagram outlines the experimental workflow for DVS analysis.

Isopiestic Method

The isopiestic method involves placing a sample in a sealed chamber with a saturated salt solution of a known equilibrium relative humidity (ERH). The sample will gain or lose water until its water activity equals the ERH of the salt solution.

Objective: To determine the water content of this compound at various equilibrium relative humidities.

Apparatus:

-

Airtight desiccators or sealed chambers.

-

Sample containers (e.g., glass or aluminum weighing dishes).

-

Analytical balance.

-

A series of saturated salt solutions with known ERH values (see table below).

| Saturated Salt Solution | Equilibrium Relative Humidity (%) at 25°C |

| Lithium Chloride (LiCl) | 11.3 |

| Magnesium Chloride (MgCl₂) | 32.8 |

| Sodium Bromide (NaBr) | 57.6 |

| Sodium Chloride (NaCl) | 75.3 |

| Potassium Chloride (KCl) | 84.3 |

| Potassium Nitrate (KNO₃) | 93.6 |

Methodology:

-

Chamber Preparation: Prepare several desiccators, each containing a saturated solution of a different salt, to create environments of known, constant relative humidity.

-

Sample Preparation: Accurately weigh a sample of this compound into a pre-weighed sample container for each desiccator.

-

Equilibration: Place the open sample containers in the desiccators. Seal the desiccators and store them at a constant temperature (e.g., 25°C).

-

Mass Measurement: Periodically remove the sample containers and quickly weigh them. Continue this process until the mass of each sample becomes constant, indicating that equilibrium has been reached. This may take several days to weeks.[14]

-

Data Analysis: Calculate the change in mass due to water absorption for each sample at each RH. Plot the equilibrium water content (as a percentage of the dry mass) against the ERH of the salt solutions to construct a sorption isotherm.

Conclusion

The hygroscopic and deliquescent nature of this compound necessitates careful consideration of its storage and handling to maintain its quality and ensure the reliability of experimental outcomes. While specific quantitative data on its critical relative humidity are not widely published, the qualitative understanding of its behavior and the implementation of the detailed storage protocols and experimental methodologies outlined in this guide will enable researchers, scientists, and drug development professionals to work effectively and safely with this compound. The use of techniques like DVS and the isopiestic method can provide valuable, specific data for in-house quality control and stability studies.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. heegermaterials.com [heegermaterials.com]

- 4. Neodymium III Nitrate Hexahydrate (Nd(NO3)3•6H2O,APS: 40-50µm, Purity: 99.9%) [nanoshel.com]

- 5. researchgate.net [researchgate.net]

- 6. Hygroscopy - Wikipedia [en.wikipedia.org]

- 7. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 8. needle.tube [needle.tube]

- 9. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 10. wcu.edu [wcu.edu]

- 11. rawsource.com [rawsource.com]

- 12. particletechlabs.com [particletechlabs.com]

- 13. azom.com [azom.com]

- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Neodymium (III) Nitrate Hexahydrate: A Technical Guide for Researchers

CAS Number: 16454-60-7

This technical guide provides an in-depth overview of Neodymium (III) nitrate (B79036) hexahydrate, a versatile rare earth compound with significant applications in catalysis, materials science, and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and its interaction with biological pathways.

Core Physicochemical and Safety Data

Neodymium (III) nitrate hexahydrate is a light purple, crystalline solid that is highly soluble in water and alcohol.[1] It is recognized for its role as a precursor in the synthesis of various neodymium-containing materials and as a catalyst in organic reactions.

Table 1: Physicochemical Properties of Neodymium (III) Nitrate Hexahydrate

| Property | Value | Reference |

| CAS Number | 16454-60-7 | [2][3][4] |

| Molecular Formula | Nd(NO₃)₃·6H₂O | [2][3][5] |

| Molecular Weight | 438.35 g/mol | [2][3][5] |

| Appearance | Light purple/pink crystalline powder | [4][6] |

| Melting Point | 68-71 °C | [4][6] |

| Boiling Point | 83 °C at 760 mmHg | [4] |

| Density | 2.26 g/cm³ | [4] |

| Solubility | Soluble in water and alcohol | [1] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement |

| H272: May intensify fire; oxidizer | Oxidizing solids, Category 3 | P210, P220, P221 |

| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 | P264, P280, P302+P352, P332+P313, P362 |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 | P264, P280, P305+P351+P338, P337+P313 |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Data sourced from GHS classifications.[7]

Experimental Protocols

Neodymium (III) nitrate hexahydrate serves as a valuable precursor and catalyst in various experimental procedures. Below are detailed protocols for two key applications.

Catalytic Friedlander Synthesis of Functionalized Quinolines

This protocol describes an efficient and rapid method for synthesizing functionalized quinolines, which are important scaffolds in medicinal chemistry, using Neodymium (III) nitrate hexahydrate as a catalyst. This method offers high yields under mild, environmentally friendly conditions.

Materials:

-

Neodymium (III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

2-aminoaryl ketone

-

Carbonyl compound with a reactive α-methylene group (e.g., ethyl acetoacetate, 1,3-diketones)

Procedure:

-

In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 mmol) and the carbonyl compound (1.2 mmol) in ethanol.

-

Add Neodymium (III) nitrate hexahydrate (typically 5-10 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to obtain the desired quinoline (B57606) derivative.

Synthesis of Neodymium Oxide (Nd₂O₃) Nanoparticles via Homogeneous Co-precipitation

This protocol outlines the synthesis of neodymium oxide nanoparticles using a homogeneous co-precipitation method, a technique known for producing fine nanoparticles.

Materials:

-

Neodymium (III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

Urea (B33335) (CH₄N₂O)

-

Deionized water

Procedure:

-

Dissolve 0.05 g (0.11 mmol) of Neodymium (III) nitrate hexahydrate and 0.5 g (8.3 mmol) of urea in 40 mL of deionized water.

-

Sonicate the solution for 30 minutes to ensure homogeneity.

-

Heat the mixture to 90°C and maintain this temperature for 3-4 hours to allow for gradual precipitation of the precursor.

-

After cooling to room temperature, filter the precipitate.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the washed precipitate.

-

Calcine the dried powder in a furnace at 800°C for 3 hours to obtain Nd₂O₃ nanoparticles.

Biological Interactions: The p53 Signaling Pathway

Recent studies have investigated the genotoxic effects of Neodymium (III) nitrate hexahydrate and its impact on cellular signaling pathways. Research has shown that exposure to this compound can induce DNA damage and activate the p53 signaling pathway, a critical regulator of cell cycle arrest, DNA repair, and apoptosis.

A study on the hepatic genotoxicity of neodymium nitrate in mice revealed that its administration led to an increase in oxidative stress markers such as reactive oxygen species (ROS), 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and γ-H2AX, a marker of DNA double-strand breaks.[8] This DNA damage subsequently triggers the p53 signaling cascade. The study observed a significant upregulation in the expression of key molecules within this pathway, including ATM, Wip1, ATR, Chk2, MDM2, p53, p21, and NF-κB at the transcriptional level.

Caption: Neodymium (III) nitrate hexahydrate induced p53 signaling pathway.

This activation of the p53 pathway highlights a potential mechanism for the observed genotoxicity and underscores the importance of further investigation into the safety and biocompatibility of neodymium-containing compounds for biomedical applications.

Applications in Research and Development

Neodymium (III) nitrate hexahydrate is a compound of interest for a variety of applications, including:

-

Catalysis: It serves as an efficient Lewis acid catalyst in organic synthesis, such as in the Friedlander reaction for quinoline synthesis.

-

Materials Science: It is a crucial precursor for the synthesis of neodymium-doped materials, including high-performance magnets, lasers, and phosphors.[6][9] It is also used in the fabrication of specialty glasses and ceramics to enhance their optical properties.[6]

-

Nanotechnology: It is utilized in the preparation of neodymium oxide nanoparticles with various morphologies for applications in catalysis, electronics, and biomedicine.

-

Drug Development and Biomedical Research: Its role in modulating biological pathways, such as the p53 signaling pathway, makes it a subject of interest for toxicological studies and for understanding the cellular response to rare earth element exposure.[8] Further research may explore its potential in drug delivery systems or as a therapeutic agent, with careful consideration of its toxicological profile.

References

- 1. nanotrun.com [nanotrun.com]

- 2. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]

- 3. bendola.com [bendola.com]

- 4. benchchem.com [benchchem.com]

- 5. primescholars.com [primescholars.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative study on hepatic genotoxicity of neodymium and its molecular mechanisms based on Benchmark Dose method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectral Analysis of Neodymium Nitrate Hexahydrate (FTIR & Raman)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of neodymium nitrate (B79036) hexahydrate, Nd(NO₃)₃·6H₂O. This compound, a highly water-soluble crystalline neodymium source, is utilized in various applications, including as a precursor for catalysts and advanced materials. Understanding its vibrational properties through spectral analysis is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings.

Introduction to Vibrational Spectroscopy of Neodymium Nitrate Hexahydrate

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of materials.[1] For this compound, these techniques provide a detailed fingerprint of the compound, revealing information about the nitrate anions (NO₃⁻), the water of hydration (H₂O), and the coordination environment around the neodymium (Nd³⁺) ion.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending.[2] It is particularly sensitive to polar bonds, making it ideal for observing the vibrations of hetero-nuclear functional groups like the N-O bonds in nitrate and the O-H bonds in water.[3] Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, typically from a laser.[1][2] This technique is highly sensitive to non-polar, symmetric bonds and provides complementary information to FTIR.[3] For instance, the symmetric stretch of the nitrate ion, which is weak in the infrared spectrum, produces a strong signal in the Raman spectrum.[4]

The spectral features of this compound are influenced by the coordination of both the nitrate ions and water molecules to the central neodymium ion. The nitrate ion, with D₃h symmetry in its free state, exhibits distinct vibrational modes.[5][6] However, upon coordination to the metal center, this symmetry is often lowered, leading to the splitting of degenerate modes and the activation of otherwise silent modes in both FTIR and Raman spectra.[5][6][7] Similarly, the vibrational modes of the water molecules are affected by their coordination to the neodymium ion and their involvement in hydrogen bonding within the crystal lattice.

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible spectral data. The following sections outline the recommended experimental protocols for the FTIR and Raman analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.1.1. Sample Preparation

The choice of sample preparation technique is crucial for obtaining a high-quality FTIR spectrum and depends on the physical state of the sample and the desired information.

-

Potassium Bromide (KBr) Pellet Method: This is a common method for analyzing solid samples.

-

Thoroughly dry high-purity, spectroscopy-grade KBr to remove any adsorbed water, which can interfere with the spectrum.

-

Grind a small amount of this compound (typically 1-2 mg) to a fine powder using an agate mortar and pestle. The particle size should be less than the wavelength of the incident IR radiation to minimize scattering.

-

Add approximately 200-300 mg of the dried KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

-

-

Nujol Mull Method: This technique is useful for samples that are sensitive to moisture or pressure.

-

Grind a small amount of the sample (5-10 mg) to a fine powder.[8]

-

Add one to two drops of Nujol (mineral oil) to the powdered sample on a KBr or NaCl plate.[8]

-

Thoroughly mix the sample and Nujol to form a paste with a uniform consistency.

-

Spread a thin, even film of the mull between two KBr or NaCl plates. Ensure no air bubbles are trapped.[8]

-

Mount the plates in the spectrometer's sample holder. A reference spectrum of Nujol should be recorded and subtracted from the sample spectrum to remove its characteristic C-H stretching and bending bands.

-

-

Attenuated Total Reflectance (ATR)-FTIR: This method is suitable for analyzing solid powders or aqueous solutions directly with minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9]

-

Place a small amount of the this compound powder directly onto the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

For aqueous solutions, a drop of the solution can be placed on the crystal.

-

2.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is required.

-

Spectral Range: Typically, the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.[3]

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[9]

-

Scanning: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.[9]

-

Background Correction: A background spectrum of the empty sample holder (or the pure ATR crystal) should be collected under the same conditions as the sample spectrum and automatically subtracted.

Raman Spectroscopy

2.2.1. Sample Preparation

Raman spectroscopy offers more flexibility in sample handling, as glass containers and aqueous solutions can be readily analyzed.

-

Solid Sample:

-

Place a small amount of the crystalline this compound powder in a glass vial, on a microscope slide, or in a sample cup for analysis.[10]

-

For micro-Raman analysis, a single crystal can be isolated and placed on a suitable substrate.

-

-

Aqueous Solution:

-

Prepare a solution of known concentration by dissolving the salt in deionized water.

-

The solution can be analyzed in a quartz or glass cuvette.

-

2.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Raman spectrometer, often coupled to a microscope for spatial resolution, is used.

-

Laser Source: Common excitation lasers include Nd:YAG (1064 nm), He-Ne (633 nm), or diode lasers (e.g., 785 nm). The choice of laser wavelength is important to avoid fluorescence from the sample or impurities.[11]

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample heating, which can lead to dehydration or decomposition.

-

Spectral Range: The typical range for analyzing the vibrational modes of interest is from 100 cm⁻¹ to 4000 cm⁻¹.

-

Data Acquisition: The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.

Quantitative Spectral Data

The following tables summarize the characteristic vibrational frequencies observed in the FTIR and Raman spectra of this compound. The assignments are based on the fundamental vibrations of the nitrate ion and water molecules.

Table 1: FTIR Spectral Data for this compound

| Peak Position (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretching vibrations of coordinated and lattice water |

| ~1635 | Medium, Sharp | H-O-H bending vibration of water (δ H₂O) |

| ~1550 - 1485 | Strong | Asymmetric N-O stretching (ν₃) of nitrate |

| ~1384 | Very Strong | Asymmetric N-O stretching (ν₃) of nitrate |

| ~1030 | Medium | Symmetric N-O stretching (ν₁) of nitrate (IR-active due to reduced symmetry) |

| ~815 | Medium | Out-of-plane bending (ν₂) of nitrate |

| ~740 | Medium | In-plane bending (ν₄) of nitrate |

| Below 600 | Weak to Medium | Water librational modes and Nd-O vibrations |

Note: The splitting of the ν₃ band and the appearance of the ν₁ band in the IR spectrum are indicative of the coordination of the nitrate ion to the neodymium center, which lowers its symmetry from D₃h.[5][6]

Table 2: Raman Spectral Data for this compound

| Peak Position (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3600 - 3200 | Broad, Weak | O-H stretching vibrations of water |

| ~1635 | Weak | H-O-H bending vibration of water (δ H₂O) |

| ~1550 - 1300 | Medium to Strong | Asymmetric N-O stretching (ν₃) of nitrate (multiple components due to coordination) |

| ~1047 | Very Strong | Symmetric N-O stretching (ν₁) of nitrate |

| ~740 | Medium | In-plane bending (ν₄) of nitrate |

| ~720 | Medium | In-plane bending (ν₄) of nitrate |

| Below 400 | Strong | Lattice vibrations and Nd-O stretching modes |

Note: The most intense peak in the Raman spectrum is typically the symmetric stretching mode (ν₁) of the nitrate ion.[12] The presence of multiple components for the ν₃ and ν₄ modes suggests different coordination environments for the nitrate ions.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the FTIR and Raman analysis of this compound.

References

- 1. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. surfacesciencewestern.com [surfacesciencewestern.com]

- 4. ejournal.upi.edu [ejournal.upi.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 7. Interactions in lanthanide systems. Part 2.—Raman study of aqueous cerium(III) nitrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. plus.ac.at [plus.ac.at]

- 11. spectrabase.com [spectrabase.com]

- 12. Vibrational spectroscopy as a probe of heterogeneities within geochemical thin films on macro, micro, and nanoscales - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05179J [pubs.rsc.org]

In-Depth Technical Guide to the Health and Safety of Neodymium Nitrate Hexahydrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for neodymium nitrate (B79036) hexahydrate, a compound increasingly utilized in research and development. The information is intended to ensure safe handling and a thorough understanding of its toxicological profile in a laboratory environment.

Chemical and Physical Properties

Neodymium nitrate hexahydrate is a purple crystalline solid that is soluble in water and alcohol.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Data |

| Chemical Formula | Nd(NO₃)₃ · 6H₂O |

| Molecular Weight | 438.35 g/mol [3] |

| Appearance | Purple crystalline solid[4][5] |

| Melting Point | 69-71 °C[5] |

| Solubility | Soluble in water and alcohol[1][2] |

| Stability | Stable under normal conditions. Hygroscopic.[1][2] |

| Reactivity | Oxidizer: Contact with combustible/organic material may cause fire.[2][5] Reacts violently with reducing agents and strong acids.[1] |

| Hazardous Decomposition | Emits toxic fumes of nitrogen oxides under fire conditions.[2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | 3 | H272: May intensify fire; oxidizer[3][6] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3][6] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[3][6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3][6] |

GHS Label Elements

-

Pictograms:

-

Flame over circle (Oxidizer)

-

Exclamation mark (Irritant)

-

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in Safety Data Sheets.[5][6] Key precautions include keeping away from heat and combustible materials, wearing protective gear, and ensuring adequate ventilation.[5][6]

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[2][5] However, available data from acute toxicity studies and toxicological assessments of related neodymium compounds provide important insights.

| Test | Species | Route | Value |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 2750 mg/kg[2] |

Summary of Toxicological Effects

-

Acute Toxicity: May be harmful if swallowed.[7] The oral LD₅₀ in rats is 2750 mg/kg.[2]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][6]

-

Other Potential Effects:

Experimental Protocols

The following are summaries of standard OECD guidelines for the types of toxicological studies cited for this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[8][9]

Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

The study involves a stepwise procedure with a starting dose administered to a small group of animals.[10] Depending on the outcome (mortality or survival), the dose for the next group is adjusted up or down.[10] Observations for mortality and clinical signs of toxicity are conducted for at least 14 days.[10][11]

Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[12][13]

Caption: Workflow for OECD 404 Acute Dermal Irritation Study.

A single dose of the test substance is applied to the skin of an animal (typically a rabbit) for a period of 4 hours.[2][14] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[2][14]

Acute Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause eye irritation or corrosion.[15][16]

Caption: Workflow for OECD 405 Acute Eye Irritation Study.

A single dose of the substance is applied to the eye of an animal (usually a rabbit).[17][18] The eye is then examined for effects on the cornea, iris, and conjunctiva at specified time points for up to 21 days to assess the severity and reversibility of any lesions.[17][19]

Potential Signaling Pathways and Mechanisms of Toxicity

While the precise molecular mechanisms of this compound toxicity are not fully elucidated, research on neodymium and other rare earth elements (REEs) suggests several potential pathways.

Interference with Calcium Signaling

Lanthanide ions, including neodymium (Nd³⁺), have ionic radii similar to that of the calcium ion (Ca²⁺).[6] This similarity allows them to act as antagonists at Ca²⁺ binding sites on proteins and cell membranes.[4][6][17] This can lead to the blockage of calcium channels and interference with numerous Ca²⁺-dependent cellular processes.[20]

Caption: Neodymium ion interference with calcium signaling.

Induction of Oxidative Stress and Inflammation

Studies on neodymium compounds have shown that they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][21] This can cause cellular damage, including lipid peroxidation.[21] Furthermore, neodymium exposure has been linked to the activation of inflammatory pathways, such as the NF-κB and caspase-3 signaling pathways, resulting in the production of inflammatory factors.[12][22]

Genotoxicity

There is evidence to suggest that neodymium nitrate can cause DNA damage.[13][23] Studies have shown that it can lead to an increase in DNA double-strand breaks and the upregulation of genes involved in the p53 signaling pathway, which is a key regulator of the cell's response to DNA damage.[13][23]

Safe Handling and Storage in the Laboratory

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][6]

-

Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH-approved particulate respirator.[5][6]

Handling

-

Use in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Keep away from combustible materials, heat, sparks, and open flames.[6][22]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Store away from incompatible materials such as strong acids, strong reducing agents, and combustible materials.[1][5]

-

Store locked up.[6]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]

-

After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[5][6]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[5][6]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][6]

Accidental Release and Disposal

Accidental Release

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[5]

-

This material is considered a hazardous waste.[5]

-

Do not empty into drains.[5]

This technical guide provides a summary of the available health and safety information for this compound. It is crucial for all laboratory personnel to read and understand the Safety Data Sheet (SDS) for this chemical before use and to always follow good laboratory practices.

References

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. Neodymium affects the generation of reactive oxygen species via GSK-3β/Nrf2 signaling in the gill of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lanthanide ions as probes of calcium ion binding sites in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neodymium Oxide Induces Cytotoxicity and Activates NF-κB and Caspase-3 in NR8383 Cells [html.rhhz.net]

- 6. Lanthanides as Calcium Mimetic Species in Calcium-Signaling/Buffering Proteins: The Effect of Lanthanide Type on the Ca2+/Ln3+ Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Twenty-Eight-Day Repeated Inhalation Toxicity Study of Nano-Sized Neodymium Oxide in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lithium - Wikipedia [en.wikipedia.org]

- 9. Impact of Rare Earth Elements on CaCO3 Crystallization: Insights into Kinetics, Mechanisms, and Crystal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neodymium Oxide Induces Cytotoxicity and Activates NF-κB and Caspase-3 in NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative study on hepatic genotoxicity of neodymium and its molecular mechanisms based on Benchmark Dose method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adverse effects and underlying mechanism of rare earth elements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Lanthanides as probes for calcium in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 18. carlroth.com [carlroth.com]

- 19. researchgate.net [researchgate.net]

- 20. Toxicological effects of the rare earth element neodymium in Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comprehensive Review on the Toxicology of Neodymium Oxide and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Quantitative study on hepatic genotoxicity of neodymium and its molecular mechanisms based on Benchmark Dose method [frontiersin.org]

- 23. Studying the interaction between the new neodymium (Nd) complex with the ligand of 1,10-phenanthroline with FS-DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

Neodymium nitrate hexahydrate molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of neodymium nitrate (B79036) hexahydrate, focusing on its physicochemical properties, and its applications in nanoparticle synthesis and toxicology. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties

Neodymium nitrate hexahydrate is a crystalline solid that is highly soluble in water. It serves as a primary source of neodymium for various applications, including the synthesis of advanced nanomaterials.

Chemical Formula and Molecular Weight

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | Nd(NO₃)₃·6H₂O |

| Molecular Weight | 438.35 g/mol |

| Appearance | Purple crystalline solid |

| CAS Number | 16454-60-7 |

Note: The molecular weight is calculated based on the atomic weights of Neodymium (144.24 g/mol ), Nitrogen (14.007 g/mol ), Oxygen (15.999 g/mol ), and Hydrogen (1.008 g/mol ).

Applications in Nanoparticle Synthesis

This compound is a common precursor for the synthesis of neodymium oxide (Nd₂O₃) nanoparticles, which have applications in catalysis, ceramics, and optics.

Experimental Protocol: Co-precipitation Synthesis of Nd₂O₃ Nanoparticles

This protocol describes a homogeneous co-precipitation method for synthesizing neodymium oxide nanoparticles using urea (B33335) as the precipitating agent.

Materials:

-

Neodymium (III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

Urea (CH₄N₂O)

-

Deionized water

Procedure:

-

Solution Preparation: Dissolve 0.05 g of Neodymium (III) nitrate hexahydrate and 0.5 g of urea in 40 mL of deionized water.

-

Sonication: Sonicate the solution for 30 minutes to ensure a homogenous mixture.

-

Heating and Precipitation: Heat the solution to 90°C and maintain this temperature for 3-4 hours to facilitate gradual precipitation.

-

Washing: After the solution cools to room temperature, filter the precipitate and wash it thoroughly with deionized water and ethanol.

-

Drying: Dry the collected precipitate in an oven.

-

Calcination: Calcine the dried powder in a furnace at 800°C for 3 hours to obtain Nd₂O₃ nanoparticles[1].

Experimental Workflow: Nanoparticle Synthesis

The following diagram illustrates the workflow for the co-precipitation synthesis of neodymium oxide nanoparticles.

Toxicological Profile and Signaling Pathways

Recent studies have begun to investigate the toxicological effects of neodymium compounds, with a focus on genotoxicity.

Hepatic Genotoxicity and the p53 Signaling Pathway

Research suggests that exposure to neodymium nitrate may induce hepatic genotoxicity.[2] The proposed mechanism involves the p53 signaling pathway, a critical regulator of the cellular response to DNA damage.[2]

Experimental Approach:

-

Animal Model: ICR mice were administered this compound via intragastric administration for 28 consecutive days.[2]

-

Genotoxicity Assessment: The in vivo comet assay was used to evaluate DNA damage in liver cells, following OECD Test Guideline 489.[2]

-

Biomarker Analysis: The study measured the levels of oxidative stress markers (ROS, 8-OHdG) and a DNA damage marker (γ-H2AX) in the liver.[2]

-

Mechanism Investigation: The expression of key components of the p53 signaling pathway was analyzed to elucidate the molecular mechanism of genotoxicity.[2]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for neodymium nitrate-induced genotoxicity.

References

A Technical Guide to the Discovery and History of Neodymium Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the discovery and history of neodymium and its compounds. From its initial misidentification as a component of "didymium" to its crucial role in modern technology, we trace the scientific journey of this fascinating rare earth element. This paper provides a comprehensive overview of the key experiments, detailed methodologies, and quantitative data that have shaped our understanding of neodymium.

The Dawn of Discovery: From Didymium to Neodymium

The story of neodymium begins with the discovery of a mineral mixture called "didymium" in 1841 by Swedish chemist Carl Gustaf Mosander.[1][2] For decades, didymium was believed to be a new element.[3][4] However, inconsistencies in its properties and spectroscopic analysis led to suspicions that it was, in fact, a mixture of elements.[1][3]

The breakthrough came in 1885 when Austrian chemist Carl Auer von Welsbach successfully separated didymium into two distinct elements: praseodymium and neodymium.[1][3][5][6] This monumental achievement was the culmination of a painstaking process of fractional crystallization.[3][6]

Key Milestones in the Discovery of Neodymium:

| Year | Event | Key Scientist(s) | Significance |

| 1841 | Didymium, a rose-colored oxide, is separated from cerite.[2] | Carl Gustaf Mosander | Initial discovery of the substance that would later yield neodymium.[2] |

| 1874 | It is predicted that didymium contains at least two elements.[3] | Per Teodor Cleve | First scientific suggestion of the composite nature of didymium.[3] |

| 1879 | Samarium is isolated from a sample containing didymium.[3][7] | Lecoq de Boisbaudran | Further evidence that didymium was a mixture of elements.[3][7] |

| 1885 | Didymium is separated into neodymium and praseodymium.[1][3][8][9] | Carl Auer von Welsbach | The official discovery of neodymium as a distinct element.[1][3][8][9] |

| 1925 | Pure neodymium metal is first isolated.[3][8][9] | H. Kremers | Enabled the study of the elemental properties of neodymium.[3] |

Experimental Protocols: The Art of Separation

The separation of neodymium from other rare earth elements was a significant challenge for early chemists due to their similar chemical properties.[10] The primary method used by Carl Auer von Welsbach was fractional crystallization.

Experimental Protocol: Fractional Crystallization of Didymium Nitrate (B79036)

This protocol is based on the historical accounts of von Welsbach's work.

Objective: To separate didymium into its constituent elements, neodymium and praseodymium.

Materials:

-

Didymium oxide extracted from cerite.

-

Nitric acid (HNO₃).

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

Distilled water.

-

Crystallization dishes.

-

Spectroscope for analysis.

Methodology:

-

Preparation of Didymium Nitrate:

-

Dissolve the didymium oxide in nitric acid to form didymium nitrate.

-

Carefully neutralize the solution with ammonium hydroxide to precipitate impurities.

-

Filter the solution to remove any precipitates.

-

Evaporate the solution to obtain crystals of didymium nitrate.

-

-

Fractional Crystallization:

-

Dissolve the didymium nitrate crystals in a minimum amount of hot distilled water to create a saturated solution.

-

Allow the solution to cool slowly. The least soluble salts will crystallize first.

-

Separate the initial crop of crystals from the mother liquor. These crystals will be enriched in one of the components.

-

The remaining mother liquor will be enriched in the more soluble component.

-

Repeat the process of dissolving and crystallizing with both the crystal fraction and the mother liquor fraction. Von Welsbach reportedly performed this process 167 times to achieve separation.[3][6]

-

-

Analysis:

-

At each stage, a small sample of the crystals was analyzed using a spectroscope.

-

The separation was monitored by observing the changes in the absorption spectra of the solutions. Neodymium compounds are known for their sharp absorption bands.[8][9]

-

The process was continued until two distinct fractions with consistent and different spectra were obtained: a greenish salt (praseodymium) and a pinkish-lilac salt (neodymium).[6][11]

-

Early Neodymium Compounds and Their Properties

Following its discovery, research focused on the synthesis and characterization of various neodymium compounds. These early studies laid the groundwork for understanding the unique optical and magnetic properties of neodymium.

Properties of Early Neodymium Compounds:

| Compound | Formula | Color | Key Properties |

| Neodymium(III) Oxide | Nd₂O₃ | Light blue-gray powder | Readily absorbs moisture and carbon dioxide from the air.[10] |

| Neodymium(III) Chloride | NdCl₃ | Mauve solid | Hygroscopic; soluble in water and ethanol.[11] |

| Neodymium(III) Sulfate | Nd₂(SO₄)₃ | Pinkish-red crystals | Slightly soluble in water.[11] |

| Neodymium(III) Nitrate | Nd(NO₃)₃ | Lilac crystals | Very soluble in water.[11] |

Experimental Workflow for Characterizing Neodymium Compounds:

The Rise of Applications: From Glass Tints to High-Tech Materials

The unique properties of neodymium compounds quickly led to their application in various fields.

-

Glass Coloration: The first commercial use of neodymium compounds was as a glass dye in 1927.[3][8] Neodymium oxide imparts a range of colors from violet to wine-red and is used to create specialty glasses, including those for welder's goggles.[2][9] The mixture of neodymium and praseodymium, known as didymium, is particularly effective at blocking the yellow light from sodium flames.[7][12]

-

Lasers: In 1964, the first neodymium-doped yttrium aluminum garnet (Nd:YAG) laser was demonstrated.[3] This marked a significant milestone, as Nd:YAG lasers became one of the most widely used types of solid-state lasers, with applications in medicine, manufacturing, and military technology.[8][12]

-

Magnets: The discovery of the neodymium-iron-boron (Nd₂Fe₁₄B) compound in 1982 by both General Motors and Sumitomo Special Metals revolutionized the field of permanent magnets.[3][5][13] These magnets are the strongest type of permanent magnet commercially available and are essential components in a vast array of modern technologies, including hard disk drives, electric vehicles, and wind turbines.[5][14][15]

Signaling Pathway: Development of Neodymium-Iron-Boron Magnets

Modern Research and Future Outlook

Research into neodymium compounds continues to be an active area. Current investigations focus on improving the performance of neodymium-based magnets, developing new laser materials, and exploring applications in catalysis, quantum computing, and medicine. The rich history of neodymium research, from its painstaking discovery to its indispensable role in modern technology, serves as a testament to the enduring power of scientific inquiry.

References

- 1. Praseodymium - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. briandcolwell.com [briandcolwell.com]

- 4. Didymium Facts and Uses - Element or Not? [thoughtco.com]

- 5. magnetapplications.com [magnetapplications.com]

- 6. buymagnets.com [buymagnets.com]

- 7. Didymium - Wikipedia [en.wikipedia.org]

- 8. Neodymium - Wikipedia [en.wikipedia.org]

- 9. Neodymium [chemeurope.com]

- 10. Neodymium | Rare Earth Element, Uses & Properties | Britannica [britannica.com]

- 11. encyclopedia.com [encyclopedia.com]

- 12. A Full-Spectrum Look at Neodymium Compounds: From Oxides to Fluorides [stanfordmaterials.com]

- 13. sdmmagnets.com [sdmmagnets.com]

- 14. The History of Neodymium Magnets | K&J Magnetics Blog [kjmagnetics.com]

- 15. Neodymium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Methodological & Application

Application Notes and Protocols: Neodymium Nitrate Hexahydrate as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of neodymium nitrate (B79036) hexahydrate as a versatile precursor for the synthesis of various catalysts. The document covers applications in organic synthesis and polymerization, with a focus on experimental procedures, quantitative performance data, and mechanistic insights.

Application in Organic Synthesis: Friedländer Annulation for Quinolone Synthesis